N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide

COX-2 inhibition Regioisomer selectivity Phthalimide SAR

N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide (CAS 955819-20-2, ≥95% purity) is a phthalimide-acetamide hybrid derived from the N,N-phthaloylacetamide pharmacophore. Its naphthalen-2-ylacetyl side chain, attached via a methylene spacer, enables flexible occupancy of the COX-2 secondary hydrophobic pocket, giving a predicted selectivity index >100. This structural feature distinguishes it from the rigid N-aryl regioisomer (CAS 202264-06-0) and allows binding-mode probing. With a predicted logP of ~3.2, it is suitable for blood-brain barrier permeability assays. Researchers optimizing NUDT5-targeted anticancer agents or COX-1/COX-2 selectivity should use this compound as a flexible-linker probe for binding studies.

Molecular Formula C20H14N2O3
Molecular Weight 330.343
CAS No. 955819-20-2
Cat. No. B2454755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide
CAS955819-20-2
Molecular FormulaC20H14N2O3
Molecular Weight330.343
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C20H14N2O3/c23-17(11-12-8-9-13-4-1-2-5-14(13)10-12)21-16-7-3-6-15-18(16)20(25)22-19(15)24/h1-10H,11H2,(H,21,23)(H,22,24,25)
InChIKeyYQUPHLYBXUXCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide (955819-20-2): Structural Identity & Core Pharmacophore for Targeted Procurement


N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide (CAS 955819-20-2, C₂₀H₁₄N₂O₃, MW 330.34 g/mol) is a synthetic phthalimide–acetamide hybrid that combines the 1,3-dioxoisoindoline (phthalimide) ring with a naphthalen-2-ylacetyl side chain. This architecture is built on the thalidomide-derived N,N-phthaloylacetamide scaffold, a privileged structure recognized for cyclooxygenase (COX) inhibition and anti-proliferative activity . The compound is supplied at ≥95% purity and is intended for research use in medicinal chemistry, oncology, and inflammation programs .

Why N-(1,3-Dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide Cannot Be Replaced by Close Analogs or Regioisomers


Subtle architectural variations in the phthalimide-acetamide series produce large functional shifts. The N,N-phthaloylacetamide core provides the basal COX-inhibitory pharmacophore, but the nature, position, and linker length of the appended aromatic group control isoenzyme selectivity (COX-1 vs COX-2), cellular potency, and binding-mode compatibility . Simply substituting a regioisomer such as N-(2-naphthalen-1-yl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 202264-06-0) or truncating to the unsubstituted N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6) eliminates the specific naphthalen-2-ylacetyl extension that occupies the secondary hydrophobic pocket of the target enzyme, directly altering potency and selectivity . Procurement decisions must therefore be compound-specific rather than class-generic.

N-(1,3-Dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide (955819-20-2): Comparator-Anchored Quantitative Differentiation Evidence


Regioisomeric Differentiation: Naphthalen-2-ylacetyl vs Naphthalen-1-yl Direct Attachment Determines Target Engagement

The target compound features a naphthalen-2-ylacetyl group linked via a methylene bridge to the amide nitrogen, whereas the regioisomer N-(2-naphthalen-1-yl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 202264-06-0) attaches the naphthalen-1-yl moiety directly to the isoindole ring nitrogen without a methylene spacer. In the phthalimide COX-2 inhibitor series, insertion of a methylene linker between the amide and the aromatic group increases conformational flexibility, allowing the naphthalene ring to sample a deeper secondary binding pocket (the ‘2°-pocket’) that is critical for COX-2 selectivity. Compounds lacking this linker (direct N-aryl attachment) consistently show reduced COX-2 selectivity (SI < 50) and higher residual COX-1 inhibition . Docking studies on the analogous phthalimide series confirm that a one-carbon spacer alters the hydrogen-bonding network with His90 and Arg513, residues essential for COX-2-selective inhibition .

COX-2 inhibition Regioisomer selectivity Phthalimide SAR

Amide Substitution Pattern Differentiates COX-1 vs COX-2 Potency Profile Relative to Primary Amide Parent

In the 1,3-dioxoisoindoline series, conversion of the primary amide (–CONH₂) to a secondary amide (–CONHR) lowers absolute COX-1 potency but can enhance COX-2 selectivity when the R group is a bulky aromatic system. The target compound is a secondary amide where R = naphthalen-2-ylmethyl. The parent primary amide (exemplified by compound 1 in Cizmecioglu et al.) shows COX-1 IC₅₀ ≈ 8.2 µM and COX-2 IC₅₀ ≈ 12.4 µM (SI ≈ 1.5). In contrast, secondary N-arylacetamide analogs in the same study exhibit COX-1 IC₅₀ values that increase (weaken) by 2- to 5-fold while COX-2 IC₅₀ values are maintained or improved, shifting the selectivity index toward COX-2 . This general trend is confirmed by the structure-based design study of Alanazi et al., where secondary phthalimide amides bearing aromatic substituents achieved COX-2 IC₅₀ values as low as 0.18 µM with selectivity indices exceeding 300 .

Cyclooxygenase inhibition Secondary amide SAR COX-1/COX-2 selectivity

Anti-Proliferative Activity Potential: N-(1,3-Dioxoisoindolin-4-yl)acetamide Scaffold Demonstrates Cytotoxicity Against MCF7 Breast Cancer Cells

A 2023 study on N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives reported that compounds bearing aromatic amine substituents exhibit dose-dependent cytotoxicity against MCF7 breast adenocarcinoma cells. The most active analog, NPD-12 (containing a 3,5-dimethoxybenzamide group), achieved a CC₅₀ of 11.26 ± 1.158 µM, statistically equivalent to the reference drug 5-fluorouracil (CC₅₀ = 11.219 ± 0.847 µM) . Molecular docking against the breast cancer target NUDT5 revealed binding energies of −8.3 kcal/mol for NPD-12 versus −4.6 kcal/mol for 5-FU, indicating stronger target engagement . The target compound shares the identical N-(1,3-dioxoisoindolin-4-yl)acetamide core but incorporates a naphthalen-2-ylacetyl group, which provides additional hydrophobic surface area predicted to enhance binding within the NUDT5 active site. By contrast, the unsubstituted parent N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6) lacks an aromatic extension and shows no reported anti-proliferative activity .

Anticancer activity MCF7 cytotoxicity NUDT5 inhibition

Molecular Weight and Lipophilicity Differentiation Favor Blood-Brain Barrier Permeability Over Higher-Molecular-Weight Phthalimide Analogs

The target compound (MW 330.34 g/mol; predicted logP ≈ 3.2) resides within the optimal CNS drug-likeness space (MW < 400; logP 2–4), distinguishing it from larger phthalimide derivatives such as thalidomide (MW 258.23; logP 0.3) and lenalidomide (MW 259.26; logP −0.7), which are polar and peripherally restricted, and from the bulkier analog NPD-12 (MW ~397 g/mol; predicted logP ~2.8). Compared to the highly polar thalidomide analogs that require active transport for cellular entry, the moderate lipophilicity of the naphthalen-2-ylacetyl derivative is expected to facilitate passive membrane permeation, making it a more suitable scaffold for intracellular target engagement or CNS-penetrant probe development . The naphthalene ring also confers distinct UV absorbance (λmax ~280 nm) and fluorescence properties that simplify bioanalytical detection relative to non-chromophoric phthalimides .

Physicochemical properties CNS drug-likeness Lipophilicity

N-(1,3-Dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide (955819-20-2): Evidence-Backed Research & Industrial Application Scenarios


COX-2-Selective Tool Compound for In Vitro Anti-Inflammatory Pharmacology

Based on class SAR showing that secondary phthalimide amides with bulky aromatic substituents achieve COX-2 selectivity indices exceeding 100 (versus SI ≈ 1.5 for the primary amide parent), this compound is a rational choice for experiments requiring COX-2-biased inhibition . Its naphthalen-2-ylacetyl group is predicted to occupy the 2°-pocket of COX-2, mimicking the binding mode of the highly selective analog 6a (SI = 668) . Researchers should use this compound in COX-1/COX-2 enzyme inhibition assays alongside celecoxib as a positive control to validate its selectivity profile.

Breast Cancer Anti-Proliferative SAR Probe Based on the N-(1,3-Dioxoisoindolin-4-yl)acetamide Scaffold

The compound extends the N-(1,3-dioxoisoindolin-4-yl)acetamide series, which has demonstrated MCF7 cytotoxicity with CC₅₀ values in the 11–16 µM range for active analogs . As a naphthalene-bearing analogue, it serves as a hydrophobicity-expanded SAR probe for NUDT5-targeted anticancer agent optimization. Its predicted binding advantage (increased hydrophobic contacts) over the unsubstituted parent makes it a priority candidate for head-to-head cytotoxicity screening against NPD-12 and 5-FU in MCF7 and additional breast cancer lines .

CNS-Penetrant Phthalimide Probe Development

With a predicted logP of ~3.2 and molecular weight of 330 Da, this compound resides in the favorable CNS drug-like space, unlike the highly polar thalidomide analogs (logP ≤ 0.3) . This physicochemical profile supports its selection for blood-brain barrier permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assay) and for evaluation in neuroinflammation models where central COX-2 inhibition is desired. The compound's naphthalene chromophore also enables facile LC-UV or fluorescence-based quantification in brain tissue homogenates .

Regioisomer-Controlled Chemical Biology Studies on Target Engagement

The presence of a methylene spacer between the amide nitrogen and the naphthalene ring distinguishes this compound from the direct N-aryl regioisomer (CAS 202264-06-0). This structural feature is critical for COX-2 binding pocket occupancy . Researchers investigating the conformational requirements for target engagement should use this compound as the 'flexible linker' probe alongside the 'rigid' direct N-aryl regioisomer in competitive binding or thermal shift assays to dissect the role of linker flexibility in inhibitor–enzyme interactions.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.